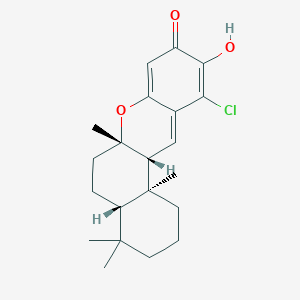
Chloropuupehenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloropuupehenone: is a marine-derived sesquiterpene quinone, part of the puupehenone family of compounds. These compounds are primarily isolated from marine sponges, particularly those belonging to the orders Verongida and Dictyoceratida . This compound has garnered significant attention due to its diverse biological activities, including antitumoral, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloropuupehenone involves several steps, starting from readily available precursors. One common synthetic route includes the use of a Lewis acid-catalyzed [4+2] cycloaddition reaction . This reaction involves 1,3,3-trimethyl-2-vinyl-1-cyclohexene and chromones as dienophiles, leading to the formation of the tetracyclic core structure .
Industrial Production Methods: Most production methods remain within the realm of academic research and small-scale laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: Chloropuupehenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenation and other electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation often employs reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chloropuupehenone has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of chloropuupehenone is not fully elucidated. it is known to interact with various molecular targets, including enzymes involved in inflammatory pathways . This compound’s quinone structure allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparison with Similar Compounds
Chloropuupehenone is part of a broader family of puupehenone compounds, which include:
- Puupehenone
- Methoxypuupehenone
- Dimethoxypuupehenol
- 20-Methoxy-9,15-ene-puupehenol
Uniqueness: this compound is unique due to its specific halogenation, which can influence its biological activity and chemical reactivity compared to its non-halogenated counterparts .
Properties
Molecular Formula |
C21H27ClO3 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(4aS,6aS,12aR,12bS)-11-chloro-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one |
InChI |
InChI=1S/C21H27ClO3/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-14(25-21)11-13(23)18(24)17(12)22/h10-11,15-16,24H,5-9H2,1-4H3/t15-,16+,20-,21-/m0/s1 |
InChI Key |
IVURSJNKOFPQMR-GQSCTRQFSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)C)C |
Synonyms |
chloropuupehenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















